3-(3,4-Dichlorophenyl)isonicotinic acid, 95%
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Overview
Description
3-(3,4-Dichlorophenyl)isonicotinic acid, 95% (3-DCPI) is a synthetic compound derived from isonicotinic acid. It is a white crystalline solid that is soluble in water and insoluble in organic solvents. It is most commonly used in laboratory experiments due to its unique properties and wide range of applications. 3-DCPI has been extensively studied in the past few decades and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
3-(3,4-Dichlorophenyl)isonicotinic acid, 95% has been extensively studied in the past few decades and has been found to have a variety of scientific research applications. It has been used as a reagent in the synthesis of various other compounds, such as 3-amino-2,3-dichlorophenol and 3-amino-3-chlorophenol. It has also been used as a catalyst in the synthesis of polymers and as a corrosion inhibitor in metalworking fluids. In addition, 3-(3,4-Dichlorophenyl)isonicotinic acid, 95% has been used as a starting material in the synthesis of various pharmaceuticals and other compounds.
Mechanism of Action
The exact mechanism of action of 3-(3,4-Dichlorophenyl)isonicotinic acid, 95% is still not fully understood. However, it is believed that the compound acts as an inhibitor of aldehyde oxidase, an enzyme involved in the metabolism of aldehydes. In addition, 3-(3,4-Dichlorophenyl)isonicotinic acid, 95% has been found to have a variety of biochemical and physiological effects, including the inhibition of tyrosinase activity, the inhibition of monoamine oxidase activity, and the inhibition of serotonin reuptake.
Biochemical and Physiological Effects
3-(3,4-Dichlorophenyl)isonicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of tyrosinase, an enzyme involved in the biosynthesis of melanin. In addition, 3-(3,4-Dichlorophenyl)isonicotinic acid, 95% has been found to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. It has also been found to inhibit the reuptake of serotonin, a neurotransmitter involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
3-(3,4-Dichlorophenyl)isonicotinic acid, 95% has a number of advantages for laboratory experiments. It is a relatively inexpensive and easy to obtain compound and it is soluble in water, making it easy to work with. In addition, it has a wide range of applications, making it a useful reagent for a variety of experiments. However, 3-(3,4-Dichlorophenyl)isonicotinic acid, 95% is also limited in its use and it can be toxic if handled improperly.
Future Directions
There are a number of potential future directions for research involving 3-(3,4-Dichlorophenyl)isonicotinic acid, 95%. One potential area of research is the development of new synthesis methods for the compound. In addition, further research could be done to explore the potential therapeutic applications of the compound, such as its use as an inhibitor of monoamine oxidase or as a serotonin reuptake inhibitor. Finally, further research could be done to explore the potential toxicity of 3-(3,4-Dichlorophenyl)isonicotinic acid, 95% and to develop methods to reduce or eliminate its toxic effects.
Synthesis Methods
3-(3,4-Dichlorophenyl)isonicotinic acid, 95% can be synthesized by a variety of methods, including the reaction of 3,4-dichlorophenol with isonicotinic acid. This reaction is typically performed in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at a temperature of 60-70°C and the reaction time is typically 1-2 hours. The resulting product is a white crystalline solid, which is then purified by recrystallization.
properties
IUPAC Name |
3-(3,4-dichlorophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-10-2-1-7(5-11(10)14)9-6-15-4-3-8(9)12(16)17/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAHOKINXHFZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CN=C2)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688022 |
Source
|
Record name | 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid | |
CAS RN |
1261945-31-6 |
Source
|
Record name | 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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